molecular formula C17H20N2O4 B2544498 N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide CAS No. 898411-73-9

N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide

Cat. No. B2544498
CAS RN: 898411-73-9
M. Wt: 316.357
InChI Key: WVZYREFMYYFWHY-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide, also known as MEOA, is a novel compound that has gained attention in scientific research due to its potential therapeutic properties. MEOA belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide is not fully understood. However, it has been proposed that N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide exerts its therapeutic effects by modulating various signaling pathways. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide also activates the Nrf2 pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the pathogenesis of oxidative stress-related diseases. N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Additionally, N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide has been found to inhibit the activity of various enzymes such as COX-2 and iNOS, which are involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic, making it suitable for in vitro and in vivo experiments. However, N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide has some limitations as well. It has low solubility in water, which can limit its use in certain experiments. Additionally, the exact mechanism of action of N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide. One area of interest is the development of N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide-based drugs for the treatment of various diseases such as cancer and inflammatory diseases. Another area of research is the elucidation of the exact mechanism of action of N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide, which can provide insights into its therapeutic properties. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide, which can help optimize its use in clinical settings.

Synthesis Methods

The synthesis of N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide involves the reaction between 2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetic acid and 2-methoxyethylamine. The reaction is carried out under controlled conditions, and the resulting product is purified using column chromatography. The purity of the compound is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.

properties

IUPAC Name

N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-3-9-19-10-7-13-14(17(19)21)5-4-6-15(13)23-12-16(20)18-8-11-22-2/h3-7,10H,1,8-9,11-12H2,2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZYREFMYYFWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide

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